Mono-2-hydroxybutyl Phthalate Mono-2-hydroxybutyl Phthalate
Brand Name: Vulcanchem
CAS No.: 856985-72-3
VCID: VC0156184
InChI: InChI=1S/C12H14O5/c1-2-8(13)7-17-12(16)10-6-4-3-5-9(10)11(14)15/h3-6,8,13H,2,7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H14O5
Molecular Weight: 238.24 g/mol

Mono-2-hydroxybutyl Phthalate

CAS No.: 856985-72-3

Cat. No.: VC0156184

Molecular Formula: C12H14O5

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Mono-2-hydroxybutyl Phthalate - 856985-72-3

Specification

CAS No. 856985-72-3
Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
IUPAC Name 2-(2-hydroxybutoxycarbonyl)benzoic acid
Standard InChI InChI=1S/C12H14O5/c1-2-8(13)7-17-12(16)10-6-4-3-5-9(10)11(14)15/h3-6,8,13H,2,7H2,1H3,(H,14,15)
Standard InChI Key ZJRDYUFNRHQEMB-UHFFFAOYSA-N
Canonical SMILES CCC(COC(=O)C1=CC=CC=C1C(=O)O)O

Introduction

Chemical Identity and Properties

Mono-2-hydroxybutyl Phthalate belongs to the class of organic compounds known as benzoic acid esters. This compound is characterized by its phthalic acid moiety with a 2-hydroxybutyl group attached through an ester linkage. The molecular structure reveals important functional groups that influence its biological activity and detection capabilities in analytical procedures. Understanding these chemical properties is essential for developing effective biomonitoring strategies and assessing potential health impacts associated with exposure to this metabolite and its parent compounds. The physical and chemical characteristics provide valuable insights into how this compound behaves in biological systems and environmental matrices.

Molecular Characteristics

Mono-2-hydroxybutyl Phthalate has the molecular formula C12H14O5 with a molecular weight of 238.24 g/mol as reported in the PubChem database . The IUPAC name for this compound is 2-[(3-hydroxybutoxy)carbonyl]benzoic acid, which describes its chemical structure consisting of a benzoic acid with a 3-hydroxybutoxy carbonyl substituent . This compound is characterized by its hydroxy group on the butyl chain, which distinguishes it from other phthalate metabolites and influences its polarity and water solubility. The exact structure features a phthalic acid moiety with one carboxyl group esterified with a 3-hydroxybutyl alcohol, while the other carboxyl group remains free. These structural features are important determinants of its biological activity and detection characteristics in analytical procedures.

The compound is also identified by several synonyms in scientific literature, including Mono-3-hydroxybutyl phthalate, Hydroxy-mono-n-butyl phthalate, Monohydroxybutyl phthalate, and others . It is assigned the InChI Key CTDCWBUTXCPHAM-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases . For structural representation, the SMILES notation CC(O)CCOC(=O)C1=CC=CC=C1C(O)=O can be used to digitally encode its molecular structure . These identifiers facilitate consistent referencing and searching in chemical databases and scientific literature, ensuring proper identification of this specific metabolite among the diverse array of phthalate compounds and their metabolites.

Physical and Chemical Properties

The physical and chemical properties of Mono-2-hydroxybutyl Phthalate significantly influence its behavior in biological systems and environmental matrices. While specific property data for this metabolite is limited in the search results, its structural features suggest certain characteristics. The presence of both hydrophilic groups (the hydroxyl and carboxyl moieties) and a hydrophobic region (the aromatic ring and alkyl chain) gives the molecule amphiphilic properties. This balanced polarity profile enables its distribution across various tissue compartments and facilitates its excretion in urine, making it detectable in biomonitoring studies. The hydroxyl group on the butyl chain increases the compound's water solubility compared to its parent metabolite, mono-n-butyl phthalate.

When examining similar phthalate monoesters, such as Mono(2-ethylhexyl) phthalate (MEHP), we can infer some properties of Mono-2-hydroxybutyl Phthalate. MEHP has a reported log P (octanol/water partition coefficient) of 3.758, suggesting moderate lipophilicity . The addition of a hydroxyl group in Mono-2-hydroxybutyl Phthalate would likely decrease this value, indicating increased hydrophilicity compared to non-hydroxylated phthalate monoesters. This increased hydrophilicity impacts its distribution in biological systems and influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion patterns. These physicochemical properties are critical considerations for analytical method development and for understanding the compound's biological behavior.

Analytical Detection Methods

The accurate quantification of Mono-2-hydroxybutyl Phthalate in biological samples requires sophisticated analytical techniques that can detect low concentrations with high specificity. These methods are essential for biomonitoring studies that aim to assess human exposure to phthalates and investigate potential health implications. Advances in analytical chemistry have enabled researchers to develop increasingly sensitive and specific methods for detecting this and other phthalate metabolites in various biological matrices. These analytical approaches form the foundation of biomonitoring programs worldwide and provide critical data for exposure assessment and risk evaluation activities.

Sample Preparation and Extraction

The detection of Mono-2-hydroxybutyl Phthalate in biological samples typically begins with careful sample preparation procedures. For urine samples, which are the most common matrix for phthalate metabolite analysis, the process involves enzymatic deconjugation of the glucuronidated analytes . This step is necessary because phthalate metabolites are often excreted in urine as glucuronide conjugates, which must be hydrolyzed back to the free form for accurate quantification. The CDC's laboratory method for phthalate metabolite analysis uses β-glucuronidase enzyme, with 4-methyl umbelliferyl glucuronide as a substrate to monitor deconjugation efficiency . Following deconjugation, the samples undergo solid phase extraction (SPE) to isolate and concentrate the analytes of interest while removing potential interferents.

Biological and Toxicological Significance

Understanding the biological and toxicological significance of Mono-2-hydroxybutyl Phthalate is essential for evaluating the potential health implications of exposure to its parent compound, di-n-butyl phthalate (DBP). While direct toxicological data specifically on Mono-2-hydroxybutyl Phthalate is limited in the search results, insights can be gained by examining studies on related phthalate metabolites and parent compounds. This information provides context for interpreting biomonitoring data and assessing potential health risks associated with phthalate exposure. The biological activity of phthalate metabolites often differs from their parent compounds, with metabolites frequently serving as the proximate toxic agents.

Cellular and Molecular Effects

Research on phthalate metabolites, including those related to Mono-2-hydroxybutyl Phthalate, has revealed several mechanisms by which these compounds may influence cellular function. Studies have shown that some phthalate monoesters can activate nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs), which play important roles in metabolism, cell differentiation, and other biological processes . For instance, mono-n-butyl phthalate (MBP), the precursor to Mono-2-hydroxybutyl Phthalate, has been shown to interact with PPARs, although it appears to be a weaker activator compared to metabolites of other phthalates like di(2-ethylhexyl) phthalate (DEHP) . This interaction with nuclear receptors may contribute to the biological effects of phthalate exposure, including potential impacts on metabolism and reproductive function.

Recent research has also investigated the effects of phthalate metabolites on pancreatic β-cells, which are critical for insulin production and glucose homeostasis. A study examined the effects of mono-n-butyl phthalate (MBP) on INS-1 pancreatic beta cells and found that MBP decreased cell viability in a time-dependent manner and increased total oxidant levels . Additionally, MBP exposure led to decreased mRNA expression levels of genes associated with beta cell function . These findings suggest that phthalate metabolites like MBP, and potentially its hydroxylated derivative Mono-2-hydroxybutyl Phthalate, may have negative effects on pancreatic beta cells, which could potentially contribute to insulin resistance and type 2 diabetes. Such molecular and cellular effects provide important mechanistic insights into how phthalate exposure might influence human health.

Reproductive and Developmental Concerns

Phthalates, including di-n-butyl phthalate (DBP), have been identified as reproductive and developmental toxicants in animal studies, raising concerns about potential similar effects in humans. The Consumer Product Safety Commission's toxicity review of di(2-ethylhexyl) phthalate (DEHP), a related phthalate, noted sufficient animal data to conclude that DEHP induced adverse effects on reproductive organs, liver, kidney, and thyroid . While this review focused on DEHP rather than DBP or its metabolites specifically, it illustrates the types of concerns associated with phthalate exposure. The reproductive and developmental effects of phthalates are thought to be mediated, at least in part, by their metabolites, which underscores the importance of understanding the biological activity of compounds like Mono-2-hydroxybutyl Phthalate.

Studies examining the monoesters of C4-6 side-chain transitional phthalates, a category that would include Mono-2-hydroxybutyl Phthalate, have noted that these chemicals are biologically active metabolites of transitional phthalates that have been well characterized for reproductive and developmental toxicity . The document states that monoester and diester phthalates within this chemical category have comparable toxicity profiles, suggesting that metabolites like Mono-2-hydroxybutyl Phthalate may contribute to the reproductive and developmental effects observed with exposure to the parent compounds . These concerns highlight the importance of biomonitoring studies that measure phthalate metabolites, including Mono-2-hydroxybutyl Phthalate, to assess human exposure and investigate potential associations with adverse health outcomes related to reproductive and developmental processes.

Environmental Distribution and Exposure

Understanding the environmental distribution of di-n-butyl phthalate (DBP) and its metabolites, including Mono-2-hydroxybutyl Phthalate, is crucial for assessing human exposure pathways and potential ecological impacts. Phthalates are widely used in consumer products and can enter the environment through various routes, including manufacturing processes, product use, and disposal. Once in the environment, these compounds can undergo transformation processes, including metabolism by organisms, leading to the formation of metabolites like Mono-2-hydroxybutyl Phthalate. The environmental fate and transport of these compounds influence exposure patterns in human populations and potential ecological effects.

Human Exposure Assessment

Exposure assessment based on metabolite measurements must consider various factors that influence the relationship between external exposure and internal dose. These factors include the toxicokinetics of the compounds, which may vary between individuals due to differences in metabolism, age, sex, and other factors. For example, the Consumer Product Safety Commission's review noted different acceptable daily intake (ADI) values for different population groups based on specific endpoints, such as reproduction in males or development in reproductively viable females . While this review focused on di(2-ethylhexyl) phthalate (DEHP) rather than DBP specifically, it illustrates the need for population-specific exposure assessments when evaluating potential health risks. The measurement of specific metabolites like Mono-2-hydroxybutyl Phthalate can provide more detailed information about exposure patterns and metabolic processing of phthalates in different population groups.

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